molecular formula C20H30NO2+ B10858503 Cyclopyrronium CAS No. 732183-55-0

Cyclopyrronium

Cat. No.: B10858503
CAS No.: 732183-55-0
M. Wt: 316.5 g/mol
InChI Key: ALFZXSYVXNSOBR-UHFFFAOYSA-N
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Description

Cyclopyrronium is a synthetic quaternary ammonium compound known for its anticholinergic properties. It is primarily used in medical applications to inhibit gastrointestinal motility and reduce secretions in various parts of the body. This compound bromide, a common form of this compound, has been studied for its effectiveness in treating conditions such as hyperhidrosis and chronic obstructive pulmonary disease (COPD) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopyrronium can be synthesized through a series of chemical reactions involving the formation of a pyrrolidinium ring. The synthesis typically begins with the reaction of a cyclopentyl phenylacetate with a pyrrolidine derivative under controlled conditions. The reaction is catalyzed by a strong acid, such as hydrochloric acid, and requires a temperature range of 50-70°C to proceed efficiently .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process involves the continuous addition of reactants and catalysts, followed by purification steps such as crystallization and filtration to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: Cyclopyrronium undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions involving this compound typically use reducing agents such as sodium borohydride to yield reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyclopyrronium has a wide range of applications in scientific research:

Mechanism of Action

Cyclopyrronium exerts its effects by competitively blocking muscarinic receptors, thereby inhibiting cholinergic transmission. This action reduces secretions in the salivary glands, sweat glands, and airways, and decreases gastrointestinal motility. The compound has a high affinity for muscarinic receptors, particularly the M1 and M3 subtypes, which are predominantly responsible for its therapeutic effects .

Comparison with Similar Compounds

    Glycopyrronium: Another anticholinergic agent with similar uses in treating hyperhidrosis and COPD.

    Tiotropium: A long-acting muscarinic antagonist used primarily for COPD treatment.

    Ipratropium: A short-acting muscarinic antagonist used for respiratory conditions.

Comparison: Cyclopyrronium is unique in its specific binding affinity and its ability to inhibit gastrointestinal motility more effectively than some of its counterparts. Unlike glycopyrronium, which is often used in combination with other medications, this compound is frequently used as a standalone treatment. Tiotropium and ipratropium, while effective in respiratory conditions, do not exhibit the same level of gastrointestinal effects as this compound .

Properties

CAS No.

732183-55-0

Molecular Formula

C20H30NO2+

Molecular Weight

316.5 g/mol

IUPAC Name

(1-ethyl-1-methylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-phenylacetate

InChI

InChI=1S/C20H30NO2/c1-3-21(2)14-13-18(15-21)23-20(22)19(17-11-7-8-12-17)16-9-5-4-6-10-16/h4-6,9-10,17-19H,3,7-8,11-15H2,1-2H3/q+1

InChI Key

ALFZXSYVXNSOBR-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1(CCC(C1)OC(=O)C(C2CCCC2)C3=CC=CC=C3)C

Origin of Product

United States

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